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Compound Name: PHI-27 (porcine)
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Porcine Peptide Histidine Isoleucine (PHI-27) is a 27-amino acid peptide originally isolated from
porcine upper intestinal tissue.[1][2] It belongs to the glucagon-secretin family of peptides,
which includes vasoactive intestinal peptide (VIP), secretin, and glucagon.[1][2] Porcine PHI-27
exhibits significant sequence homology with VIP and shares several of its biological activities.
This document provides detailed application notes and experimental protocols for the use of
commercially available porcine PHI-27 in research and drug development.

Commercial Avalilability

Porcine PHI-27 is available from various commercial suppliers in lyophilized powder form. The
purity and formulation may vary between suppliers, and it is crucial to obtain a certificate of
analysis for each batch.

© 2025 BenchChem. All rights reserved. 1/14 Tech Support


https://www.benchchem.com/product/b1591597?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/28945273/
https://pubmed.ncbi.nlm.nih.gov/6947244/
https://pubmed.ncbi.nlm.nih.gov/28945273/
https://pubmed.ncbi.nlm.nih.gov/6947244/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Supplier Product Name  Purity Formulation CAS Number
Shanghai
Nianxing ) Lyophilized
] PHI-27porcine >85.0% 80458-29-3

Industrial Co., Powder
Ltd
Nanjing Peptide Lyophilized

_ @, PORCINE >98.0% 80458-29-3
Biotech Ltd. Powder

Dayang Chem

Lyophilized
(Hangzhou) Co., PHI, PORCINE >98.0% 80458-29-3
Powder
Ltd.
MedchemExpres ] Lyophilized
PHI-27 (porcine) >98% 80458-29-3
S Powder

Table 1: Commercially Available Porcine PHI-27 Peptides. This table summarizes the
availability of porcine PHI-27 from various suppliers, including purity and formulation details.[3]

Biological Activity

Porcine PHI-27 is known to exert its biological effects through interaction with G protein-
coupled receptors, primarily the Vasoactive Intestinal Peptide Receptors 1 and 2 (VPAC1 and
VPAC?2). Activation of these receptors typically leads to the stimulation of adenylyl cyclase and
a subsequent increase in intracellular cyclic AMP (CAMP) levels.

Key reported biological activities of porcine PHI-27 include:

o Prolactin Release: PHI-27 has been shown to stimulate the release of prolactin from cultured
rat pituitary cells in a dose-dependent manner. The minimum effective dose was reported to
be 10-7 M.

o Smooth Muscle Relaxation: As a member of the VIP/secretin family, PHI-27 is expected to
induce relaxation of smooth muscles, particularly in the gastrointestinal and respiratory
tracts.
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o Neurotransmitter/Neuromodulator Role: The presence of PHI-27 in the hypothalamus
suggests a potential role as a neurotransmitter or neuromodulator in the central nervous
system.

Signaling Pathway

The primary signaling pathway for porcine PHI-27 involves the activation of VPAC1 and VPAC2
receptors, which are coupled to the Gas subunit of heterotrimeric G proteins. This activation
stimulates adenylyl cyclase, leading to the conversion of ATP to cAMP. The increased
intracellular cAMP concentration then activates Protein Kinase A (PKA), which in turn
phosphorylates various downstream targets, leading to the cellular response.

Phosphorylates
Downstream Targets

Extracellular Space

Click to download full resolution via product page

Figure 1: PHI-27 Signaling Pathway. This diagram illustrates the activation of VPAC receptors
by porcine PHI-27, leading to the production of cCAMP and subsequent cellular responses.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of porcine
PHI-27.

Receptor Binding Assay

This protocol is designed to determine the binding affinity of porcine PHI-27 to its receptors
(VPACL1 and VPAC?2) expressed in a suitable cell line (e.g., CHO or HEK293 cells stably
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expressing the receptor). A competitive binding assay using a radiolabeled ligand (e.qg., [125I]-
VIP) is described.

Materials:

Porcine PHI-27 (lyophilized)

e [125I]-VIP (radiolabeled ligand)

o Cell line expressing VPACL1 or VPAC2 receptors

e Binding Buffer: 50 mM Tris-HCI (pH 7.4), 5 mM MgCI2, 0.5% BSA

e Wash Buffer: 50 mM Tris-HCI (pH 7.4), 5 mM MgCI2

e Non-specific binding control: High concentration of unlabeled VIP (e.g., 1 uM)
o 96-well filter plates (e.g., Millipore Multiscreen)

 Scintillation counter and scintillation fluid

Procedure:

o Peptide Reconstitution: Reconstitute lyophilized porcine PHI-27 in sterile, nuclease-free
water to a stock concentration of 1 mM. Aliquot and store at -20°C or -80°C.

o Cell Membrane Preparation:

[¢]

Culture cells expressing the receptor of interest to confluency.

[e]

Harvest cells and centrifuge.

o

Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

[¢]

Centrifuge the homogenate at low speed to remove nuclei and debris.

[e]

Centrifuge the supernatant at high speed to pellet the membranes.
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o Resuspend the membrane pellet in Binding Buffer and determine the protein concentration
(e.g., using a BCA assay).

e Assay Setup:
o In a 96-well plate, add in the following order:

» 25 pL of Binding Buffer (for total binding) or 25 pL of non-specific binding control (1 pM
unlabeled VIP).

» 25 pL of serially diluted porcine PHI-27 (or unlabeled VIP for standard curve).

» 25 pL of [125I1]-VIP (at a final concentration close to its Kd).

» 25 uL of cell membrane preparation (typically 10-50 pg of protein per well).
 Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
« Filtration:

o Transfer the contents of the assay plate to a pre-wetted filter plate.

o Rapidly wash the filters three times with ice-cold Wash Buffer to remove unbound
radioligand.

e Quantification:

o Dry the filter plate.

o Add scintillation fluid to each well.

o Count the radioactivity in a scintillation counter.
o Data Analysis:

o Calculate the specific binding by subtracting the non-specific binding from the total
binding.
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o Plot the percentage of specific binding against the logarithm of the competitor

concentration.

o Determine the IC50 value from the competition curve and calculate the Ki value using the
Cheng-Prusoff equation.

. . Prepare Cell Membranes
(Reconstltute Porcine PHI-27) ((Expressing VPAC Receptors))

' :

Set up 96-well Assay Plate
(Radioligand, Competitor, Membranes)

Gncubate at Room Temperature)

Filter and Wash to Separate
Bound and Free Ligand
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Data Analysis
(IC50, Ki determination)
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Figure 2: Receptor Binding Assay Workflow. This diagram outlines the key steps involved in a
competitive receptor binding assay for porcine PHI-27.

Adenylyl Cyclase Activation Assay

This protocol measures the ability of porcine PHI-27 to stimulate adenylyl cyclase activity in cell
membranes, leading to the production of cAMP.

Materials:
e Porcine PHI-27 (lyophilized)
o Cell membranes expressing VPAC receptors (prepared as in the receptor binding assay)

o Assay Buffer: 50 mM Tris-HCI (pH 7.4), 5 mM MgCI2, 1 mM ATP, 10 mM phosphocreatine,
50 U/mL creatine phosphokinase, 0.1 mM GTP, 1 mM IBMX (a phosphodiesterase inhibitor)

o [0-32P]ATP (radiolabeled substrate)
e Stopping Solution: 2% SDS, 45 mM ATP, 1.3 mM cAMP
e Dowex and Alumina columns for cAMP separation
« Scintillation counter and scintillation fluid
Procedure:
o Peptide Reconstitution: Prepare a stock solution of porcine PHI-27 as described previously.
o Assay Setup:

o In a microcentrifuge tube, add:

» 10 pL of serially diluted porcine PHI-27.

» 20 pL of cell membrane preparation (20-50 pg protein).
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s 20 pL of Assay Buffer containing [a-32P]ATP.

Reaction: Incubate the reaction mixture at 30°C for 10-20 minutes.

Termination: Stop the reaction by adding 100 pL of Stopping Solution and boiling for 3
minutes.

CAMP Separation:

o Separate the newly synthesized [32P]cAMP from unreacted [a-32P]ATP using sequential
Dowex and Alumina column chromatography.

Quantification:

o Elute the [32P]cAMP from the Alumina column.

o Add scintillation fluid and count the radioactivity in a scintillation counter.
Data Analysis:

o Calculate the amount of cAMP produced per mg of membrane protein.

o Plot the adenylyl cyclase activity against the logarithm of the porcine PHI-27 concentration
to determine the EC50 value.
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Figure 3: Adenylyl Cyclase Assay Workflow. This diagram shows the steps for measuring the
activation of adenylyl cyclase by porcine PHI-27.

Intracellular cAMP Accumulation Assay (Cell-Based)

This is a more direct functional assay that measures the accumulation of cAMP in whole cells
in response to porcine PHI-27 stimulation. This can be performed using various commercially
available kits (e.g., HTRF, ELISA, or luciferase-based biosensors).

Materials:

e Porcine PHI-27 (lyophilized)

o Cells expressing VPAC receptors

e Cell culture medium

» Stimulation Buffer (e.g., HBSS with 1 mM IBMX)

e CAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit)
o Plate reader compatible with the chosen assay format
Procedure:

o Cell Seeding: Seed cells expressing the receptor of interest into a 96-well or 384-well plate
and culture overnight.

o Peptide Preparation: Prepare serial dilutions of porcine PHI-27 in Stimulation Buffer.
e Cell Stimulation:

o Remove the culture medium from the cells.

o Add the diluted porcine PHI-27 to the cells.

o Incubate at 37°C for 15-30 minutes.

e Cell Lysis and Detection:
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o Lyse the cells and perform the cAMP detection according to the manufacturer's
instructions for the chosen assay Kit.

o Data Analysis:

o

Measure the signal (e.g., fluorescence ratio for HTRF) using a plate reader.

[e]

Generate a standard curve using the cAMP standards provided in the kit.

o

Calculate the concentration of CAMP in each sample.

[¢]

Plot the cCAMP concentration against the logarithm of the porcine PHI-27 concentration to
determine the EC50 value.

Smooth Muscle Relaxation Assay (Ex Vivo)

This protocol assesses the relaxant effect of porcine PHI-27 on isolated smooth muscle tissue,
such as porcine trachea or ileum.

Materials:

Porcine PHI-27 (lyophilized)

o Freshly isolated porcine smooth muscle tissue (e.g., trachea, ileum)

o Krebs-Henseleit solution (118 mM NacCl, 4.7 mM KClI, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2
mM MgSO4, 25 mM NaHCO3, 11.7 mM glucose), gassed with 95% 02 / 5% CO2.

o Contractile agent (e.g., carbachol, histamine)

» Organ bath system with force transducer and data acquisition system

Procedure:

o Tissue Preparation:

o Dissect the smooth muscle tissue into strips or rings.
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o Mount the tissue in an organ bath containing Krebs-Henseleit solution at 37°C and gassed
with 95% 02 / 5% CO2.

o Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

e Pre-contraction:

o Induce a submaximal, stable contraction of the tissue using a contractile agent (e.g., 1 pM
carbachol).

o PHI-27 Application:

o Once a stable contraction is achieved, add cumulative concentrations of porcine PHI-27 to
the organ bath.

o Record the relaxation response after each addition.
o Data Analysis:

o Express the relaxation as a percentage of the pre-contraction induced by the contractile
agent.

o Plot the percentage of relaxation against the logarithm of the porcine PHI-27 concentration
to determine the EC50 value.

Troubleshooting

o Low Signal in Assays: Ensure the peptide is properly reconstituted and stored. Verify the
activity of the cell line or membrane preparation. Optimize assay conditions such as
incubation time and temperature.

» High Non-specific Binding: Increase the number of washes in the receptor binding assay.
Use a higher concentration of the non-specific binding control. Optimize the amount of
membrane protein used.

 Variability between Experiments: Use consistent cell passage numbers. Ensure accurate
pipetting and serial dilutions. Prepare fresh buffers for each experiment.
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Conclusion

Porcine PHI-27 is a valuable tool for studying the physiology and pharmacology of the
VIP/secretin family of peptides and their receptors. The protocols provided here offer a
framework for characterizing the binding and functional activity of this peptide. Researchers
should optimize these protocols for their specific experimental systems to ensure reliable and
reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available Porcine PHI-27 Peptide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591597#commercially-available-porcine-phi-27-
peptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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